molecular formula C21H19N5O3 B2856425 N-(4-ethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 852440-15-4

N-(4-ethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Cat. No. B2856425
CAS RN: 852440-15-4
M. Wt: 389.415
InChI Key: PLMMJJFGRFJNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide (EPPTB) is a chemical compound used in scientific research for its potential therapeutic effects.

Scientific Research Applications

mTOR Kinase Inhibition

This compound is utilized as an inhibitor of the mammalian target of rapamycin (mTOR) kinase . mTOR is a critical enzyme in cell growth and metabolism, and its inhibition can have therapeutic implications in cancer treatment, as it can halt the growth of cancer cells.

PI3 Kinase Inhibition

Similar to mTOR, PI3 kinase is another enzyme that plays a significant role in cell growth and survival. The compound acts as an inhibitor for PI3 kinase, which can be leveraged in anti-cancer strategies to induce apoptosis in malignant cells .

Heat-Resistant Explosives

In the field of materials science, derivatives of this compound have been explored for creating novel heat-resistant explosives. These compounds exhibit excellent thermal stability and could potentially be used in various military and industrial applications .

Proteomics Research

The compound has applications in proteomics research, where it can be used to study protein expression, function, and interactions. It can serve as a precursor or a reagent in the synthesis of more complex molecules for probing protein activities .

FLT3 Inhibition in Cancer Therapy

The compound has been designed and synthesized as an inhibitor of Fms-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML). Inhibiting FLT3 can provide a targeted approach to treating this type of cancer .

Pharmacological Research

In pharmacological research, the compound is used as a reference standard or a structural analog for the development of new drugs. It can help in understanding the pharmacokinetics and pharmacodynamics of new therapeutic agents .

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-2-29-17-10-8-15(9-11-17)24-19(27)13-25-14-22-20-18(21(25)28)12-23-26(20)16-6-4-3-5-7-16/h3-12,14H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMMJJFGRFJNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

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